molecular formula C20H27N3O3 B2675558 3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole CAS No. 2418728-37-5

3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole

Cat. No.: B2675558
CAS No.: 2418728-37-5
M. Wt: 357.454
InChI Key: SOUMMPLFRYNKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, an aziridine ring, and an oxadiazole ring, making it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction can yield aziridine derivatives .

Scientific Research Applications

3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and aziridine-containing molecules. Examples include:

Uniqueness

What sets 3-Tert-butyl-5-({4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy}methyl)-1,2,4-oxadiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)19-21-18(26-22-19)13-25-17-9-7-16(8-10-17)24-12-15-11-23(15)14-5-4-6-14/h7-10,14-15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUMMPLFRYNKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)COC2=CC=C(C=C2)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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